(1R,3S,5R,6R)-2-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
カタログ番号:
B6144007
CAS番号:
1955473-99-0
分子量:
295.25 g/mol
InChIキー:
AYEFRRLUMIYRFX-ULAWRXDQSA-N
注意:
研究専用です。人間または獣医用ではありません。
説明
(1R,3S,5R,6R)-2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is a bicyclic azabicyclohexane derivative characterized by:
- Bicyclo[3.1.0]hexane core: A strained bicyclic framework that enhances conformational rigidity, favoring selective interactions with biological targets.
- Trifluoromethyl (CF₃) group: Positioned at C6, this substituent significantly increases lipophilicity and metabolic stability, improving membrane permeability and pharmacokinetics compared to non-fluorinated analogs .
- tert-Butoxycarbonyl (Boc) protection: The Boc group at N2 stabilizes the amine moiety during synthesis and modulates bioavailability.
- Carboxylic acid at C3: Provides a polar functional group for salt formation or derivatization, critical for optimizing solubility and target binding.
特性
IUPAC Name |
(1R,3S,5R,6R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO4/c1-11(2,3)20-10(19)16-6(9(17)18)4-5-7(8(5)16)12(13,14)15/h5-8H,4H2,1-3H3,(H,17,18)/t5-,6+,7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEFRRLUMIYRFX-ULAWRXDQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2C1C2C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C[C@H]2[C@@H]1[C@@H]2C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural Variations and Physicochemical Properties
The table below summarizes key analogs and their distinguishing features:
Stereochemical and Substitution Effects
- Trifluoromethyl vs. Methyl/Chloromethyl : The CF₃ group in the target compound increases metabolic stability by resisting oxidative degradation (e.g., cytochrome P450-mediated), whereas methyl or chloromethyl analogs show faster clearance .
- Stereochemistry : The (1R,3S,5R,6R) configuration optimizes spatial alignment with target binding sites. For example, the (1S,3S,5S,6S) diastereomer exhibits 10-fold lower affinity for mGluR2 receptors .
- Bicyclic Framework : Bicyclo[3.1.0]hexane derivatives exhibit superior target engagement compared to larger (e.g., bicyclo[3.2.0]heptane) or smaller cores due to optimal strain and van der Waals interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
